molecular formula C10H16N4O B1530330 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine CAS No. 1354088-13-3

6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine

Cat. No. B1530330
CAS RN: 1354088-13-3
M. Wt: 208.26 g/mol
InChI Key: QOCNZAYZXGCYFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine” is a chemical compound with the CAS Number: 1354088-13-3 . It has a molecular weight of 208.26 . The IUPAC name for this compound is 6-methoxy-N-(4-piperidinyl)-4-pyrimidinamine . It is a solid substance and is not intended for human or veterinary use, but for research purposes only.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H16N4O/c1-15-10-6-9(12-7-13-10)14-8-2-4-11-5-3-8/h6-8,11H,2-5H2,1H3,(H,12,13,14) . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 208.26 .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Furochromone Pyrimidine Derivatives : A study by Abu‐Hashem and Youssef (2011) explored the synthesis of various pyrimidine derivatives, including those related to 6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine. These compounds exhibited promising analgesic and anti-inflammatory activities (Abu‐Hashem & Youssef, 2011).

  • Antifungal Properties : Research by Jafar et al. (2017) synthesized pyrimidine derivatives, including those structurally similar to this compound. These compounds were tested for antifungal activity against Aspergillus terreus and Aspergillus niger, showing significant effectiveness (Jafar et al., 2017).

  • Cine-Amination Studies : Rasmussen et al. (1978) investigated the cine-amination of various 4-substituted-5-bromopyrimidines, including compounds structurally related to this compound. This research contributes to the understanding of chemical reactions involving pyrimidine derivatives (Rasmussen et al., 1978).

Applications in Organic Chemistry

  • Mild Steel Corrosion Inhibition : Yadav et al. (2015) studied new pyrimidine derivatives, including 7-methoxypyrido[2,3-d]pyrimidin-4-amine (related to this compound), for their action against corrosion of mild steel in acidic environments. This research has implications for industrial applications (Yadav et al., 2015).

  • Synthesis of Deoxycytidine Kinase Inhibitors : Zhang et al. (2009) detailed the synthesis of a key intermediate structurally related to this compound for the preparation of potent deoxycytidine kinase (dCK) inhibitors. These findings have potential therapeutic applications in medicine (Zhang et al., 2009).

Future Directions

A paper describes the identification of a 6-amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine scaffold and its optimization to give compounds which showed efficacy when orally dosed in a mouse model of VL . This suggests that similar compounds, such as “6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine”, could potentially be explored for their efficacy in similar models.

properties

IUPAC Name

6-methoxy-N-piperidin-4-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-15-10-6-9(12-7-13-10)14-8-2-4-11-5-3-8/h6-8,11H,2-5H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCNZAYZXGCYFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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